

Application Notes and Protocols for the Synthesis of Allylcyclohexylamine from Cyclohexylamine

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Compound of Interest

Compound Name: *Allylcyclohexylamine*

Cat. No.: *B145648*

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Abstract

These application notes provide a detailed protocol for the synthesis of N-**allylcyclohexylamine**, a valuable secondary amine intermediate in organic synthesis and drug discovery. The primary method described is the direct N-alkylation of cyclohexylamine with an allyl halide. This document includes a comprehensive experimental protocol, a summary of key quantitative data, and visual representations of the workflow and reaction pathway to ensure clarity and reproducibility.

Introduction

N-**allylcyclohexylamine** is an organic compound featuring both an allyl and a cyclohexyl functional group.[1] It serves as a versatile intermediate in the synthesis of more complex molecules, finding applications as a catalyst and as a precursor for rubber and plastic chemicals.[1] The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between cyclohexylamine and an allyl halide, such as allyl chloride or allyl bromide, in the presence of a base.[1] This direct N-alkylation is an effective and straightforward method for the preparation of this secondary amine.

Data Presentation

The following tables summarize the key physicochemical properties and expected reaction parameters for the synthesis of N-allylcyclohexylamine.

Table 1: Physicochemical Properties of N-Allylcyclohexylamine*

Property	Value
Molecular Formula	C ₉ H ₁₇ N
Molecular Weight	139.24 g/mol [2]
Appearance	Colorless to light yellow liquid[1]
Boiling Point	65-66 °C at 12 mmHg[1]
Density	0.962 g/mL at 25 °C[1]
Refractive Index (n ₂₀ /D)	1.4664[1]

Note: The data presented is based on literature values.

Table 2: Summary of a Representative Experimental Protocol

Parameter	Value/Conditions
Reactants	
Cyclohexylamine	1.0 equivalent
Allyl Bromide	1.1 equivalents
Base (Anhydrous K ₂ CO ₃)	1.5 equivalents
Solvent	Anhydrous Acetone
Reaction Conditions	
Temperature	Reflux (approx. 56 °C)
Reaction Time	8-12 hours
Work-up & Purification	
Filtration	To remove inorganic salts
Solvent Removal	Rotary Evaporation
Extraction	Diethyl ether and water
Drying	Anhydrous Sodium Sulfate
Purification	Vacuum Distillation
Expected Outcome	
Yield	75-85% (Estimated based on similar reactions)
Purity	>98% (Post-distillation)

Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis of **N-allylcyclohexylamine** via direct N-alkylation.

Protocol 1: Synthesis of N-Allylcyclohexylamine using Allyl Bromide and Potassium Carbonate

Materials:

- Cyclohexylamine
- Allyl Bromide
- Anhydrous Potassium Carbonate (K_2CO_3)
- Anhydrous Acetone
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)
- Magnetic stirrer and heating mantle
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

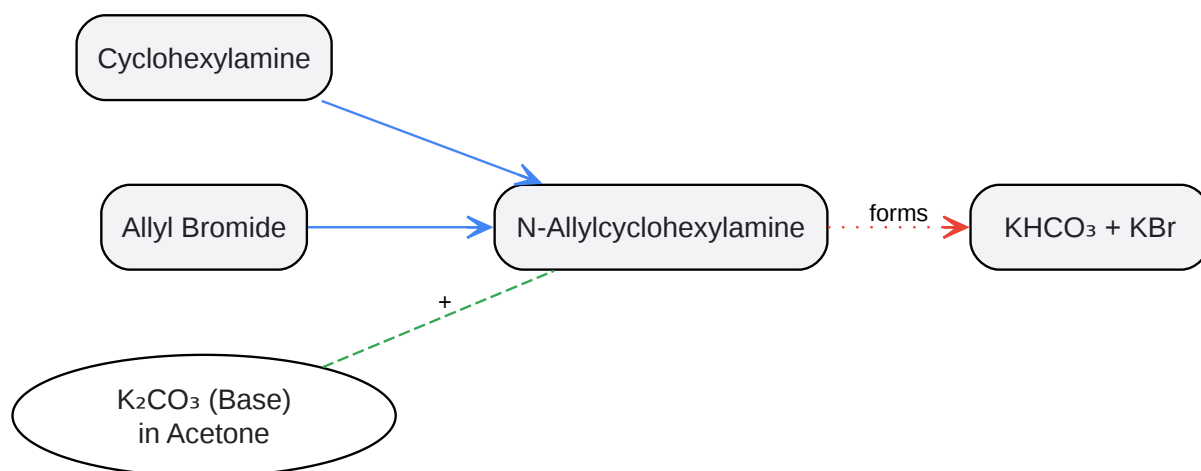
- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (1.5 equivalents).
- **Addition of Reactants:** To the flask, add anhydrous acetone followed by cyclohexylamine (1.0 equivalent). Stir the suspension at room temperature for 15 minutes.
- **Allylation:** Add allyl bromide (1.1 equivalents) dropwise to the stirring suspension over 30 minutes.
- **Reaction:** Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC)

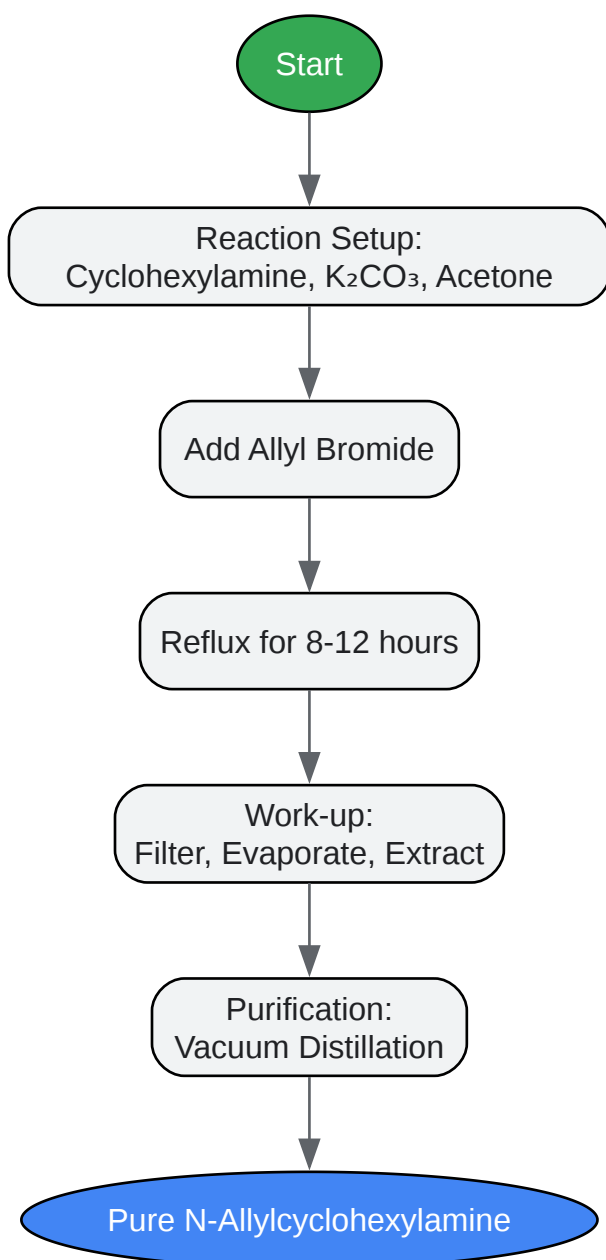
or Gas Chromatography-Mass Spectrometry (GC-MS).

- Work-up:
 - After the reaction is complete, cool the mixture to room temperature.
 - Filter the reaction mixture to remove the potassium carbonate and other inorganic salts. Wash the solid residue with a small amount of acetone.
 - Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
 - To the residue, add 100 mL of diethyl ether and 100 mL of water. Transfer to a separatory funnel and shake.
 - Separate the layers. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
 - Dry the organic layer over anhydrous sodium sulfate.
- Purification:
 - Filter off the drying agent.
 - Remove the diethyl ether by rotary evaporation.
 - Purify the crude product by vacuum distillation. Collect the fraction boiling at 65-66 °C at 12 mmHg to obtain pure N-allylcyclohexylamine.^[1]

Visualizations

Reaction Pathway





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